BMS-345541
Overview
Description
BMS 345541 is a cell-permeable quinoxaline compound developed by Merck KGaA. It is known for its anti-inflammatory properties and functions as an allosteric site-binding inhibitor. The primary target of BMS 345541 is IKK-2, and it blocks the NF-κB-dependent transcription in mice .
Mechanism of Action
Target of Action
BMS-345541, also known as 1,2-Ethanediamine, N-(1,8-dimethylimidazo(1,2-a)quinoxalin-4-yl)-, monohydrochloride, is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . IKK-2 and IKK-1 are critical enzymes in the NF-κB signaling pathway, which plays a key role in inflammation and immune responses .
Mode of Action
This compound binds at an allosteric site of the IKK enzymes, inhibiting their activity . The IC50 values for IKK-2 and IKK-1 are 0.3 μM and 4 μM respectively . This inhibition prevents the phosphorylation of IκB, a process that is crucial for the activation of the NF-κB pathway .
Biochemical Pathways
By inhibiting IKK, this compound blocks the NF-κB-dependent transcription . The NF-κB pathway is involved in the transcription of various genes, including those encoding pro-inflammatory cytokines . Therefore, the inhibition of this pathway by this compound can lead to a reduction in inflammation .
Pharmacokinetics
This compound has been shown to have excellent pharmacokinetics in mice . It is orally active, and its administration can dose-dependently inhibit the production of serum tumor necrosis factor following intraperitoneal challenge with lipopolysaccharide .
Result of Action
The inhibition of the NF-κB pathway by this compound results in a decrease in the transcription of pro-inflammatory cytokines . This leads to anti-inflammatory effects, as well as radiosensitizing effects in vivo . This compound also plays a role in arresting bone erosion in certain animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of lipopolysaccharide, a component of the cell walls of gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines . The administration of this compound can inhibit this response
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of BMS 345541 involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccated conditions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
BMS 345541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the aminoethyl side chain.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents like DMSO or water .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
BMS 345541 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IKK-2 and its effects on NF-κB-dependent transcription.
Biology: Employed in cellular studies to investigate the role of IKK-2 in inflammation and other cellular processes.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents
Comparison with Similar Compounds
Similar Compounds
IKK Inhibitor III: Another selective inhibitor of IKK-2 with similar anti-inflammatory properties.
Bay 11-7082: An inhibitor of NF-κB activation with a different mechanism of action.
N-Acetyl-L-cysteine: An antioxidant with anti-inflammatory effects but different molecular targets.
Uniqueness
BMS 345541 is unique due to its high selectivity for IKK-2 and its ability to bind at an allosteric site, making it a valuable tool for studying the NF-κB pathway and developing targeted therapies .
Properties
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDKPVLYXNLFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203243 | |
Record name | BMS 345541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-59-1, 547757-23-3 | |
Record name | 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445430-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS 345541 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS 345541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-345541 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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